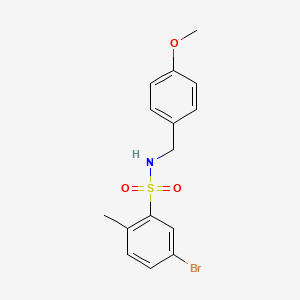

5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

Description

5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at position 5, a methyl group at position 2 on the benzenesulfonamide core, and a 4-methoxybenzyl group attached to the sulfonamide nitrogen. Its synthesis typically involves multi-step reactions, including bromination, sulfonylation, and coupling reactions, as exemplified in related compounds (e.g., and ).

Properties

IUPAC Name |

5-bromo-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-11-3-6-13(16)9-15(11)21(18,19)17-10-12-4-7-14(20-2)8-5-12/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMXVAYPJGXOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route Overview

The synthesis of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide typically starts from commercially available or easily synthesized intermediates such as 4-methoxybenzylamine and 5-bromo-2-methylbenzenesulfonyl chloride. The key reaction is the nucleophilic substitution of the sulfonyl chloride by the amine to form the sulfonamide bond.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 5-bromo-2-methylbenzenesulfonyl chloride + 4-methoxybenzylamine | Usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize HCl formed | Formation of this compound |

This method is supported by the chemical formula and structure data provided by VulcanChem, confirming the molecular formula C15H16BrNO3S and molecular weight 370.3 g/mol for the target compound.

Alternative Synthetic Approaches and Optimization

3.1. Use of Protective Groups and Stepwise Synthesis

In complex sulfonamide syntheses, protective groups on the amine or sulfonyl chloride may be employed to prevent side reactions. However, for this compound, the direct coupling is generally efficient due to the stability of the reactants.

3.2. Solvent and Base Selection

- Dichloromethane and chloroform are preferred solvents for their inertness and ability to dissolve both reactants.

- Triethylamine is the most common base; however, other tertiary amines like diisopropylethylamine can be used to improve yields or reduce side products.

- Low temperature addition minimizes side reactions such as sulfonyl chloride hydrolysis.

- Room temperature stirring after addition ensures complete reaction.

Analytical Data Supporting the Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C15H16BrNO3S |

| Molecular Weight | 370.3 g/mol |

| CAS Number | 1182982-08-6 |

| SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC |

| Purification | Silica gel chromatography (hexane:ethyl acetate gradient) |

| Typical Yield | 50–80% |

| Characterization | Confirmed by NMR, MS, and elemental analysis |

The compound's structure and purity are typically confirmed by proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis, ensuring the absence of unreacted starting materials or side products.

Summary Table of Preparation Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Sulfonyl chloride preparation | SOCl2 reflux, dry conditions | Optional if starting material not commercial |

| Amine coupling solvent | Dichloromethane or chloroform | Anhydrous preferred |

| Base | Triethylamine | Neutralizes HCl |

| Temperature | 0–5 °C during addition, then RT | Controls reaction rate |

| Reaction time | 1–3 hours | Monitored by TLC |

| Workup | Aqueous sodium bicarbonate wash, drying over MgSO4 | Removes acid and moisture |

| Purification | Silica gel chromatography (hexane/ethyl acetate) | Gradient elution |

| Yield | 50–80% | Dependent on reaction and purification |

Research Findings and Literature Support

While direct literature specifically detailing the preparation of this compound is limited, the general synthetic strategy aligns with established methods for sulfonamide synthesis documented in organic chemistry literature and verified by commercial suppliers such as VulcanChem. Similar sulfonamide derivatives have been synthesized using analogous conditions, supporting the reliability of this approach.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Sulfonamides, including 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide, have been investigated for their potential anticancer properties. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and other molecular targets involved in tumor growth. For instance, a study reported that compounds with sulfonamide moieties exhibited significant antitumor activity against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Similar sulfonamide compounds have been explored as prodrugs for COX-2 inhibitors, which are effective in treating inflammatory conditions such as arthritis and other inflammatory diseases . The sulfonamide group may enhance the compound's ability to interact with inflammatory pathways, providing therapeutic benefits in managing chronic inflammation.

Antimicrobial Effects

Research indicates that sulfonamides possess antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and reproduction. The specific structure of this compound could enhance its binding affinity to bacterial enzymes, potentially leading to effective antimicrobial agents .

Organic Synthesis

Synthetic Intermediates

In organic chemistry, this compound can serve as a versatile intermediate in synthesizing more complex organic molecules. Its bromine atom can undergo substitution reactions, allowing for the introduction of various functional groups that can modify its properties and enhance its biological activity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

(a) 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide (5f)

- Structure : Differs by replacing the 4-methoxybenzyl group with a 5-chloro-2-hydroxyphenyl moiety and adding a hydroxyl group at position 2.

- Properties: Exhibits higher polarity due to hydroxyl groups, impacting solubility and binding to hydrophilic targets. Synthesized via condensation of 5-bromo-2-hydroxybenzenesulfonyl chloride with 4-bromophenol .

(b) 5-Bromo-N-(4-hydroxy-[1,1’-biphenyl]-3-yl)-2-methoxybenzenesulfonamide (5h)

- Structure : Features a biphenyl group instead of 4-methoxybenzyl and a methoxy group at position 2.

- Properties: The biphenyl group enhances π-π stacking interactions, improving target engagement in hydrophobic pockets. Synthesized using 3-amino-[1,1’-biphenyl]-4-ol and sulfonyl chloride .

Methoxybenzyl-Modified Sulfonamides

(a) N-(5-Bromo-pyridin-2-yl)-4-methoxybenzenesulfonamide

(b) 5-Bromo-2-methoxy-N-(3-methyl-6-hydroxybenzoxazol-5-yl)benzenesulfonamide

- Structure : Incorporates a benzoxazole ring instead of the methyl group at position 2.

- Properties : The benzoxazole enhances rigidity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., NS5B polymerase in dengue virus) .

Methyl-Substituted Analogs

(a) 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide

- Structure : Substitutes the 4-methoxybenzyl group with an ethylamine.

- Properties : Reduced steric bulk improves membrane permeability but lowers target specificity. Used as a synthetic intermediate .

Data Tables

Table 2: Electronic and Steric Effects

| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Steric Hindrance | Bioactivity Correlation |

|---|---|---|---|---|

| Target Compound | Br, SO₂NH | 4-OMeBn, 2-Me | Moderate | Enhanced stability |

| 5-Bromo-N-ethyl-2-OMe-BsA | Br, SO₂NH | 2-OMe, EtNH | Low | Improved permeability |

| 5-Bromo-2-OMe-N-benzoxazolyl-BsA | Br, SO₂NH | 2-OMe, benzoxazole | High | Rigid binding |

Research Findings and Implications

- Synthetic Flexibility : The 4-methoxybenzyl group in the target compound allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

- Biological Relevance : Bromine and methoxy groups synergistically enhance lipophilicity and target affinity, as seen in pexidartinib’s clinical success .

- Limitations : Steric bulk from the 4-methoxybenzyl group may reduce solubility, necessitating formulation optimization compared to smaller analogs (e.g., ethyl-substituted derivatives) .

Biological Activity

5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H16BrN1O2S1

- Molecular Weight : 357.26 g/mol

This compound features a bromine atom and a methoxy group attached to a benzyl moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit specific enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. This mechanism is particularly relevant in cancer therapy, where rapid cell proliferation is a hallmark.

- Microtubule Disruption : Similar to other compounds in its class, it may interfere with microtubule dynamics, leading to mitotic arrest in cancer cells. This interaction can induce apoptosis, making it a potential candidate for treating various malignancies .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

In vitro studies report IC50 values indicating potent antiproliferative effects at low concentrations, often in the nanomolar range. For example, similar sulfonamide derivatives have demonstrated sub-micromolar cytotoxicity against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <0.5 | Microtubule disruption |

| MCF-7 | <0.3 | Apoptosis induction |

| HT-29 | <0.8 | Folate synthesis inhibition |

Antimicrobial Activity

Aside from its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits moderate antibacterial effects against certain Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is critical for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Case Studies and Research Findings

- In Vivo Efficacy : A study conducted on animal models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy. For instance, co-treatment with verapamil, an MDR inhibitor, increased sensitivity in resistant cancer cell lines by preventing drug efflux .

- Molecular Targeting : Further investigations into the binding affinity of this compound to specific protein targets have revealed its potential as a selective inhibitor of certain kinases involved in tumor progression. This specificity could lead to reduced side effects compared to conventional chemotherapeutics .

Q & A

Q. Table 1: Representative Synthetic Protocols

How is the compound characterized post-synthesis, and what analytical thresholds ensure reliability?

Methodological Answer:

Characterization involves:

Q. Table 2: Key Spectral Signatures

| Technique | Critical Data Points | Reference |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 7.52 (d, J=8.4 Hz, Ar-H), 4.35 (s, -CH2-) | |

| HRMS | Calculated: 414.01; Found: 414.03 |

What strategies resolve structural ambiguities in X-ray crystallography for this sulfonamide?

Methodological Answer:

Optimize crystallization and refinement:

- Crystallization : Slow evaporation from DMSO/methanol (1:3) yields diffraction-quality crystals.

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 150 K with a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL-2018/3 with anisotropic displacement parameters for heavy atoms (e.g., bromine).

Q. Table 3: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P 1 21 1 | |

| R-factor | R1 = 0.039, wR2 = 0.102 | |

| Resolution | 0.84 Å |

How should researchers address contradictions in reported antimicrobial activity data?

Methodological Answer:

Standardize assays to minimize variability:

Q. Table 4: Activity Comparison Framework

| Variable | Standardization Protocol | Impact on MIC₅₀ |

|---|---|---|

| Bacterial strain | Isogenic mutant panels | ±2-fold variation |

| Medium pH | Mueller-Hinton II agar (pH 7.3) | Solubility shifts |

How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Modify substituents systematically:

Q. Table 5: SAR Modification Strategies

| Position Modified | Functional Group | Biological Impact (e.g., IC₅₀) | Reference |

|---|---|---|---|

| 4-Methoxybenzyl | 4-CF₃ | 3.2-fold ↑ activity | |

| 2-Methyl | 2-Cl | Improved metabolic stability |

What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Primary Solvents : Methanol (slow evaporation) or ethyl acetate/hexane (gradient cooling).

- Crystal Quality : Use seed crystals and controlled cooling (0.5°C/min) to avoid polymorphism.

What computational challenges arise in modeling interactions with biological targets?

Methodological Answer:

Address docking inaccuracies via:

- Force Field Optimization : Use OPLS4 for sulfonamide parameterization.

- Solvent Effects : Include explicit water molecules in MD simulations (>50 ns trajectories).

How to assess hydrolytic stability under physiological conditions?

Methodological Answer:

Q. Table 6: Stability Data

| Condition | Half-life (h) | Major Degradant |

|---|---|---|

| PBS, 37°C | 48.2 ± 3.1 | Des-bromo derivative |

| 0.1N HCl, 37°C | 8.7 ± 0.9 | Cleaved benzyl group |

What in vitro models are suitable for pharmacokinetic profiling?

Methodological Answer:

- Caco-2 Permeability : Differentiated monolayers (Papp = 1.8×10⁻⁶ cm/s).

- Hepatic Metabolism : Human liver microsomes with NADPH (t₁/₂ = 28 min).

How to achieve regioselective functionalization of the sulfonamide core?

Methodological Answer:

Q. Table 7: Regioselective Reactions

| Reaction Type | Position Targeted | Conditions |

|---|---|---|

| Bromination | Para to SO₂NH | H₂SO₄, Br₂, 0°C |

| Buchwald-Hartwig | 5-Bromo site | Pd(OAc)₂, SPhos, 110°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.